molecular formula C6H6N4S B3054396 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 6014-06-8

1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B3054396
CAS No.: 6014-06-8
M. Wt: 166.21
InChI Key: JFSLGAFJXFHPDH-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 6 H 6 N 4 S, and it is characterized by a fused bicyclic core that serves as a privileged scaffold in the design of biologically active molecules . This structure is a bioisostere of purine, allowing it to mimic adenine and interact with various enzymatic targets, particularly protein kinases . The primary research value of this compound lies in its role as a critical synthetic intermediate for the development of novel therapeutic agents. It is a key precursor in the synthesis of more complex pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and their corresponding thioglycosides . Recent studies have demonstrated that derivatives built upon this core structure exhibit potent anti-proliferative activity against various human cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . The mechanism of action for these derivatives often involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) , an enzyme that plays a critical role in cell cycle progression and is a validated target for cancer therapy . The compound's thiol group is a crucial functional handle for further chemical modifications, enabling the construction of diverse chemical libraries for biological screening. This product is intended For Research Use Only (RUO) . It is not intended for personal, diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

1-methyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3H,1H3,(H,7,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSLGAFJXFHPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=S)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397084
Record name 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6014-06-8
Record name NSC4070
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Alkylation Methods

Nucleophilic Substitution with Iodomethane

The most widely reported synthesis involves alkylation of 1H-pyrazolo[3,4-d]pyrimidine-4-thiol using iodomethane (CH₃I) in dimethylformamide (DMF). Potassium carbonate (K₂CO₃) acts as a base, facilitating deprotonation of the thiol group to enhance nucleophilic attack at the methyl group. El Fal et al. (2014) achieved a 65% yield by stirring the reaction mixture for 48 hours at room temperature, followed by ethanol recrystallization. Tetra-n-butylammonium bromide (TBAB) was employed as a phase-transfer catalyst to improve reaction kinetics.

Optimization Insights:
  • Reagent Ratios : A 2:1 molar excess of iodomethane relative to the pyrazolopyrimidine precursor ensures complete methylation.
  • Solvent Choice : Polar aprotic solvents like DMF stabilize the transition state, though N-methyl-2-pyrrolidone (NMP) has shown comparable efficacy.
  • Temperature : Prolonged room-temperature reactions minimize side products compared to heated conditions.

Solvent-Free Synthesis

Fusion Techniques

Green chemistry approaches eliminate solvents by utilizing fusion conditions. A study by Rashad et al. (2024) demonstrated that heating 1H-pyrazolo[3,4-d]pyrimidine-4-thiol with iodomethane and K₂CO₃ at 120°C for 2 hours under solvent-free conditions yielded 89% product. This method reduces waste and avoids solvent purification steps.

Advantages:
  • Reaction Time : Completed in 2–4 hours versus 48 hours for solvent-based methods.
  • Yield Improvement : Higher purity due to reduced solubility-driven side reactions.

Microwave-Assisted Synthesis

Accelerated Alkylation

Microwave irradiation drastically shortens reaction times. Venkatesan et al. (2014) reported a 92% yield after irradiating the reaction mixture at 150 W for 15 minutes. The rapid dielectric heating enhances molecular collisions, accelerating the alkylation process.

Key Parameters:
  • Power Settings : 150–200 W optimizes energy transfer without degrading reactants.
  • Catalyst : TBAB remains effective under microwave conditions.

Dimroth Rearrangement Pathways

Isomerization of Hydrazine Derivatives

The Dimroth rearrangement enables synthesis from hydrazino precursors. Ouzidan et al. (2011) refluxed 4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine in dioxane with piperidine, inducing ring-opening and reclosure to form the thiol derivative. This method is critical for introducing substituents at the 4-position.

Mechanistic Details:
  • Ring Opening : Base-mediated cleavage of the pyrimidine ring forms a thiourea intermediate.
  • Reclosure : Intramolecular cyclization yields the thermodynamically stable thiol tautomer.

Multi-Component Reactions (MCRs)

One-Pot Condensation

MCRs simplify synthesis by combining precursors in a single step. Chauhan et al. (2013) condensed thiourea, 4-chlorobenzaldehyde, and methyl hydrazine in ethanol under reflux to directly obtain 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol in 78% yield.

Benefits:
  • Atom Economy : Minimizes waste generation.
  • Versatility : Adaptable to diverse aldehydes and amines.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Singlets at δ 3.98 ppm (N–CH₃) and δ 13.2 ppm (S–H).
  • IR : ν(S–H) at 2560 cm⁻¹ and ν(C=N) at 1620 cm⁻¹.
  • X-ray Crystallography : Planar pyrazolopyrimidine core with a 7.8° dihedral angle between rings.

Comparative Data Table

Method Conditions Time Yield Reference
Conventional Alkylation DMF, K₂CO₃, 25°C 48 h 65%
Solvent-Free 120°C, K₂CO₃ 2 h 89%
Microwave 150 W, TBAB 15 min 92%
Dimroth Rearrangement Dioxane, piperidine, reflux 10 h 70%
MCR Ethanol, reflux 6 h 78%

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves the inhibition of CDKs. This compound mimics the adenine ring of ATP, allowing it to bind to the kinase active site and block ATP binding. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its specific fused ring structure, which provides a distinct binding affinity and selectivity for kinase targets. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Biological Activity

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C6H6N4S
  • Molecular Weight : 166.20 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Exhibits selective cytotoxicity against various cancer cell lines.
  • Antimicrobial Activity : Shows significant inhibition against bacterial strains.
  • Enzyme Inhibition : Acts as an inhibitor for specific kinases and other enzymes involved in disease pathways.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives possess notable anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit the growth of various cancer cell lines, including lung (A549) and colon (HCT-116) cancers.

Case Studies

  • EGFR Inhibition : A study reported that derivatives of this compound displayed potent inhibitory activity against the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compound 12b , for example, demonstrated IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
  • Cell Cycle Arrest and Apoptosis : Flow cytometric analyses indicated that certain derivatives could induce apoptosis and arrest the cell cycle at the S and G2/M phases, enhancing their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli.

Study Findings

A study highlighted the compound's effectiveness against bacterial strains, showcasing its potential utility in treating infections caused by resistant bacteria .

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound mimics ATP binding due to its structural similarity to adenine, allowing it to inhibit various kinases involved in cancer progression .
  • Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may contribute to reducing oxidative stress in cells, which is linked to cancer development .

Data Summary

Activity TypeTarget/MechanismIC50 Values (µM)Reference
AnticancerEGFR (wild-type)0.016
AnticancerEGFR (mutant T790M)0.236
AntimicrobialStaphylococcus aureusSignificant Inhibition
AntimicrobialEscherichia coliSignificant Inhibition

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : Assessing efficacy and safety in animal models.
  • Mechanistic Studies : Elucidating precise biochemical pathways affected by this compound.
  • Formulation Development : Investigating delivery methods for therapeutic applications.

Q & A

Q. What synthetic methods are commonly employed for 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol?

The compound is synthesized via alkylation of the parent pyrazolo[3,4-d]pyrimidine-4-thiol. A typical method involves reacting 1H-pyrazolo[3,4-d]pyrimidine-4-thiol with iodomethane in dimethylformamide (DMF), using potassium carbonate as a base and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction is stirred for 48 hours, followed by solvent evaporation and crystallization from ethanol, yielding orange crystals with ~65% efficiency . Optimization of reaction conditions (e.g., solvent, catalyst, and temperature) is critical for scalability.

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for structural confirmation. For example, refinement using SHELXL software (via SHELX programs) resolves bond lengths, angles, and hydrogen atom positions, with methyl groups modeled as rigid bodies. Spectroscopic techniques like IR and NMR are complementary: IR identifies thiol (-SH) and methyl (-CH3) stretches, while ¹H NMR reveals aromatic proton environments and methyl group singlet signals .

Q. What preliminary biological activities are reported for this compound?

Derivatives of pyrazolo[3,4-d]pyrimidine-4-thiol exhibit broad-spectrum antimicrobial and anticancer activities. For instance, structural analogs show inhibitory effects against Mycobacterium tuberculosis (MIC < 1 µg/mL) and antiproliferative activity in breast cancer cell lines (IC50 ~10 µM) via kinase inhibition pathways .

Q. What solvents and conditions are optimal for crystallization?

Ethanol is widely used for recrystallization due to its moderate polarity, which balances solubility and crystal nucleation. Slow evaporation at 4°C yields well-defined crystals suitable for X-ray diffraction. SHELXL refinement parameters (e.g., riding H-atoms, isotropic displacement) ensure accurate structural resolution .

Advanced Research Questions

Q. How can electrophilic substitution at the C-3 position be achieved?

Electrophilic bromination at C-3 is feasible using bromine in acetic acid, yielding 3-bromo derivatives. Cyanation employs p-toluenesulfonyl cyanide (TSCN) in tetrahydrofuran (THF) with sodium hydride, forming a thiocyanate intermediate that undergoes nucleophilic displacement for further functionalization. These reactions exploit the electron-deficient pyrimidine core, directing electrophiles to C-3 .

Q. What strategies enhance anticancer activity in derivatives?

Introducing fluorophenyl or piperazine substituents improves target affinity. For example, 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl derivatives inhibit FLT3 and CDK kinases, disrupting cell cycle progression in leukemia models. Structure-activity relationship (SAR) studies highlight the importance of thioether linkages and methoxy groups in enhancing solubility and binding .

Q. How do computational methods aid in mechanistic studies?

Molecular docking with AutoDock Vina or Schrödinger Suite predicts binding modes to targets like ALDH1A or FLT3. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and calculate electrostatic potential surfaces, guiding rational design of derivatives with improved inhibitory constants (Ki) .

Q. What challenges arise in biological assay optimization?

Poor aqueous solubility is mitigated by PEG-400 or DMSO co-solvents (<1% v/v). For in vitro assays, derivatives with methyl ester groups (e.g., methyl 2-((1-(4-fluorophenyl)-thio)propanoate) show enhanced membrane permeability. LC-MS/MS quantification ensures accurate pharmacokinetic profiling .

Q. How are synthetic yields improved in multi-step reactions?

One-pot cyclocondensation strategies reduce purification steps. For instance, reacting substituted anilines with chloroacetamide intermediates under microwave irradiation (100°C, 30 min) achieves >70% yields. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates pure products, validated by HPLC (>98% purity) .

Q. What analytical techniques resolve data contradictions in SAR studies?

Conflicting bioactivity data are resolved via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Statistical tools like principal component analysis (PCA) correlate structural descriptors (e.g., logP, polar surface area) with activity, identifying outliers due to assay variability or compound degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Reactant of Route 2
1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

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